molecular formula C27H42O3 B602405 22-Hydrogenated racemic calcipotriol CAS No. 112849-14-6

22-Hydrogenated racemic calcipotriol

Cat. No. B602405
CAS RN: 112849-14-6
M. Wt: 414.6 g/mol
InChI Key: NQHWMFGCRBTMOO-DWCMLEBJSA-N
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Description

Future Directions

Research on calcipotriol and its analogs is ongoing. One study showed that calcipotriol suppressed skin cancer development in mice in a TSLP-dependent manner . Another study suggested that calcipotriol plus 5-FU could be a potential treatment for actinic keratoses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (24S)-MC 976 involves the modification of the Vitamin D3 structure. The specific synthetic routes and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production methods for (24S)-MC 976 are not publicly detailed. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions: (24S)-MC 976 undergoes various chemical reactions, including oxidation and reduction. The compound is known to be metabolized in hepatocyte cell models, leading to the identification of 24-oxidized metabolites .

Common Reagents and Conditions: Common reagents used in the reactions involving (24S)-MC 976 include oxidizing agents and reducing agents. The specific conditions depend on the desired reaction and the target metabolites .

Major Products Formed: The major products formed from the reactions of (24S)-MC 976 include 24-oxidized metabolites. These metabolites are crucial for understanding the compound’s metabolic pathways and its biological effects .

Mechanism of Action

The mechanism of action of (24S)-MC 976 involves its activation of Vitamin D receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in calcium and phosphate homeostasis. This activation leads to the regulation of numerous biological processes, including bone mineralization and immune response .

Similar Compounds:

  • (24R)-MC 976
  • MC 976

Comparison: (24S)-MC 976 is unique due to its specific stereochemistry, which influences its binding affinity and activity at the Vitamin D receptors. Compared to (24R)-MC 976, the (24S) isomer has distinct biological effects and metabolic pathways .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHWMFGCRBTMOO-DWCMLEBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856155
Record name (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112849-14-6
Record name (1S,3R,5Z,7E,24S)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
22-Hydrogenated racemic calcipotriol
Reactant of Route 2
22-Hydrogenated racemic calcipotriol
Reactant of Route 3
22-Hydrogenated racemic calcipotriol
Reactant of Route 4
22-Hydrogenated racemic calcipotriol
Reactant of Route 5
22-Hydrogenated racemic calcipotriol
Reactant of Route 6
22-Hydrogenated racemic calcipotriol

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